O-linoleyl-L-carnitine O-linoleyl-L-carnitine O-linoleyl-L-carnitine is an O-octadecadienoyl-L-carnitine where the acyl group specified is linoleyl. It has a role as a human metabolite and a human urinary metabolite. It derives from a linoleic acid.
9, 12-Hexadecadienylcarnitine, also known as octadecadienyl-L-carnitine or alpha-linoleoylcarnitine, belongs to the class of organic compounds known as acyl carnitines. These are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. Thus, 9, 12-hexadecadienylcarnitine is considered to be a fatty ester lipid molecule. 9, 12-Hexadecadienylcarnitine is considered to be a practically insoluble (in water) and relatively neutral molecule. 9, 12-Hexadecadienylcarnitine has been detected in multiple biofluids, such as urine and blood. Within the cell, 9, 12-hexadecadienylcarnitine is primarily located in the cytoplasm, membrane (predicted from logP) and mitochondria. 9, 12-Hexadecadienylcarnitine can be biosynthesized from linoleic acid. 9, 12-Hexadecadienylcarnitine has been linked to the inborn metabolic disorders including glutaric aciduria II.
Brand Name: Vulcanchem
CAS No.: 36816-10-1
VCID: VC21337500
InChI: InChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1
SMILES: CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Molecular Formula: C25H49NO4
Molecular Weight: 423.6 g/mol

O-linoleyl-L-carnitine

CAS No.: 36816-10-1

Cat. No.: VC21337500

Molecular Formula: C25H49NO4

Molecular Weight: 423.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

O-linoleyl-L-carnitine - 36816-10-1

CAS No. 36816-10-1
Molecular Formula C25H49NO4
Molecular Weight 423.6 g/mol
IUPAC Name (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate
Standard InChI InChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1
Standard InChI Key MJLXQSQYKZWZCB-DQFWFXSYSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
SMILES CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Canonical SMILES CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Appearance Yellow Solid
Melting Point 115-120°C

Chemical Structure and Properties

O-linoleyl-L-carnitine (CID 6450015) is classified as an O-octadecadienoyl-L-carnitine with the acyl group specifically being linoleyl. Its molecular formula is C25H45NO4 with a molecular weight of 423.6 g/mol . The molecule possesses both hydrophilic and hydrophobic portions, making it amphipathic in nature, a property essential for its biological functions.

Molecular Structure

The chemical structure of O-linoleyl-L-carnitine features a carnitine backbone esterified with linoleic acid. The IUPAC name for this compound is (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate, which reflects its stereochemistry and the position of the double bonds in the fatty acid chain . The compound contains two double bonds at positions 9 and 12 of the carbon chain, presenting in the Z (cis) configuration.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of O-linoleyl-L-carnitine

PropertyValue
Molecular FormulaC25H45NO4
Molecular Weight423.6 g/mol
InChIInChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1
InChIKeyMJLXQSQYKZWZCB-DQFWFXSYSA-N
SMILESCCCCC/C=C\C/C=C\CCCCCCCC(=O)OC@HCN+(C)C

O-linoleyl-L-carnitine has a quaternary ammonium moiety, giving it a permanent positive charge. This feature, combined with the carboxylate group, creates a zwitterionic structure at physiological pH. The compound's amphipathic nature enables it to interact with both aqueous and lipid environments in biological systems .

Synonyms and Identifiers

O-linoleyl-L-carnitine is known by several names in scientific literature and databases. These synonyms include Linoleoyl carnitine, Linoleoylcarnitine, Linoleyl carnitine, 9,12-octadecadienylcarnitine, and 9,12-octadecadienoylcarnitine . The compound is registered with the CAS number 36816-10-1 and has several database identifiers including ChEBI ID CHEBI:84098 and Lipid Maps ID LMFA07070009 .

Biochemical Role and Function

O-linoleyl-L-carnitine plays a critical role in fatty acid metabolism, particularly in the transport of long-chain fatty acids across the mitochondrial membrane for beta-oxidation.

Metabolic Significance

As an acylcarnitine, O-linoleyl-L-carnitine serves as a biomarker for fatty acid oxidation and mitochondrial function. Carnitine conjugates with fatty acids to form acylcarnitines through the action of carnitine palmitoyltransferase-I (CPT-I) . This conjugation is essential for the transport of long-chain fatty acids into the mitochondrial matrix where they undergo beta-oxidation to produce energy.

O-linoleyl-L-carnitine specifically represents the conjugation of linoleic acid (an essential omega-6 polyunsaturated fatty acid) with carnitine. This compound is classified as a human metabolite and a human urinary metabolite, indicating its presence in normal physiological processes .

Role in Fatty Acid Oxidation

Analytical Methods for Detection and Quantification

Mass Spectrometry Analysis

Mass spectrometry, particularly LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), is the preferred method for analyzing O-linoleyl-L-carnitine in biological samples. The compound can be detected without derivatization using appropriate chromatographic conditions.

LC-MS/MS Parameters

Mass spectrometry data shows that O-linoleyl-L-carnitine can be detected using positive ionization mode with electrospray ionization (ESI). The precursor ion for O-linoleyl-L-carnitine has an m/z of 424.342132568359 [M+H]+ and characteristic fragment ions can be observed at m/z 85.02921 (base peak), 60.08246, 69.06994, 55.05459, and 57.03521 .

Table 2: Mass Spectrometry Parameters for O-linoleyl-L-carnitine Analysis

ParameterValue
Instrument TypeLC-ESI-QTOF
Ionization ModePositive
Precursor Type[M+H]+
Precursor m/z424.342132568359
Top Fragment m/z85.02921 (100% relative abundance)
Collision Energy40 eV
Retention Time2.41 min

Chromatographic Separation

Chromatographic separation of O-linoleyl-L-carnitine from other acylcarnitines is essential for accurate identification and quantification. Specialized columns like the Raptor ARC-18 column (100 x 2.1 mm, 2.7 μm) can be employed to achieve efficient separation of acylcarnitines, including O-linoleyl-L-carnitine .

The retention time for O-linoleyl-L-carnitine under specific LC conditions has been reported to be around 2.41 minutes, with high consistency across multiple injections, demonstrating good robustness for clinical applications .

Clinical Significance and Research Applications

Relevance in Chronic Fatigue Syndrome

Research has demonstrated significant alterations in long-chain acylcarnitines, including O-linoleyl-L-carnitine (C18:2), in patients with chronic fatigue syndrome. In a cross-sectional study comparing 44 patients with chronic fatigue syndrome and 49 age- and gender-matched healthy controls, O-linoleyl-L-carnitine levels were found to be approximately 30-40% lower in patients compared to controls (P < 0.0001) .

This finding suggests potential dysregulation in fatty acid metabolism in patients with chronic fatigue syndrome, which could contribute to the energy-related symptoms characteristic of this condition. Furthermore, significant correlations between acylcarnitine concentrations and clinical symptomatology were demonstrated, highlighting the potential diagnostic and therapeutic relevance of these compounds .

Role in Metabolic Disorder Diagnosis

O-linoleyl-L-carnitine is one of 25 acylcarnitines that can be analyzed through LC-MS/MS for the differential diagnosis of metabolic disorders, particularly those related to fatty acid oxidation. The compound serves as a biomarker for assessing long-chain fatty acid metabolism efficiency .

Accurate measurement of O-linoleyl-L-carnitine can contribute to the diagnosis of various organic acid and fatty acid oxidation disorders, particularly in newborn screening programs. Early detection and treatment of these disorders can significantly reduce the risk of long-term health complications .

Applications in Research Models

O-linoleyl-L-carnitine has been utilized in research settings to study specific metabolic conditions. It has been employed in investigations focusing on long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and various fatty acid oxidation disorders using fibroblast models .

Additionally, the compound has been used in metabonomics analyses examining the effects of environmental toxins on lipid metabolism, such as studies investigating liver metabolism in rats exposed to chronic low-dose acrylamide .

Experimental Considerations

Analytical Challenges

Analysis of O-linoleyl-L-carnitine presents several challenges that must be addressed for accurate quantification:

  • The compound can share mass transitions with other acylcarnitine isomers, necessitating effective chromatographic separation for proper identification.

  • Sample matrix effects can influence ionization efficiency in mass spectrometry, potentially affecting quantification accuracy.

  • Endogenous levels in biological samples may vary considerably between individuals and under different physiological conditions.

To increase solubility for analytical purposes, heating the sample tube to 37°C followed by oscillation in an ultrasonic bath can be effective .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator